6-{2-(1,3-benzodioxol-5-yl)-4-hydroxy-3-[(4-methoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(2H-1,3-BENZODIOXOL-5-YL)-4-HYDROXY-3-(4-METHOXYBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a hydroxy group, and a methoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(2H-1,3-BENZODIOXOL-5-YL)-4-HYDROXY-3-(4-METHOXYBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the hydroxy and methoxybenzoyl groups, and the construction of the pyrrole ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
6-[2-(2H-1,3-BENZODIOXOL-5-YL)-4-HYDROXY-3-(4-METHOXYBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may produce alcohols
Scientific Research Applications
6-[2-(2H-1,3-BENZODIOXOL-5-YL)-4-HYDROXY-3-(4-METHOXYBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 6-[2-(2H-1,3-BENZODIOXOL-5-YL)-4-HYDROXY-3-(4-METHOXYBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
- 6-{[3-(2H-1,3-benzodioxol-5-yl)-3-oxopropanoyl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid
- 6,7-Dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde
- 6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one
- (2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate
Uniqueness
What sets 6-[2-(2H-1,3-BENZODIOXOL-5-YL)-4-HYDROXY-3-(4-METHOXYBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID apart from these similar compounds is its unique combination of functional groups and structural features. This distinct structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H25NO8 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
6-[(3E)-2-(1,3-benzodioxol-5-yl)-3-[hydroxy-(4-methoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]hexanoic acid |
InChI |
InChI=1S/C25H25NO8/c1-32-17-9-6-15(7-10-17)23(29)21-22(16-8-11-18-19(13-16)34-14-33-18)26(25(31)24(21)30)12-4-2-3-5-20(27)28/h6-11,13,22,29H,2-5,12,14H2,1H3,(H,27,28)/b23-21+ |
InChI Key |
PKXFPCDILYVTOM-XTQSDGFTSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCCCC(=O)O)C3=CC4=C(C=C3)OCO4)/O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCCCC(=O)O)C3=CC4=C(C=C3)OCO4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.